molecular formula C8H12O B13730678 Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- CAS No. 90410-26-7

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

Cat. No.: B13730678
CAS No.: 90410-26-7
M. Wt: 124.18 g/mol
InChI Key: KKIDVQSXZVWGTL-UHFFFAOYSA-N
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Description

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-: is a complex organic compound with the molecular formula C8H12O. It is a member of the tricyclic alcohol family, characterized by its unique three-ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the tricyclic structure .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry: In chemistry, Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .

Biology and Medicine: Its tricyclic structure is similar to that of certain natural products, making it a useful scaffold for drug development .

Industry: In the industrial sector, Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- involves its interaction with molecular targets through its hydroxyl group and tricyclic structure. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the tricyclic structure provides rigidity and stability, affecting how the compound interacts with enzymes and receptors .

Comparison with Similar Compounds

  • Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, endo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-anti-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-

Uniqueness: Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is unique due to its specific stereochemistry and the presence of the hydroxyl group in the endo-anti- configuration. This configuration influences its reactivity and interactions with other molecules, making it distinct from its stereoisomers .

Properties

CAS No.

90410-26-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

tricyclo[3.2.1.02,4]octan-8-ol

InChI

InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2

InChI Key

KKIDVQSXZVWGTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC3C1C2O

Origin of Product

United States

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